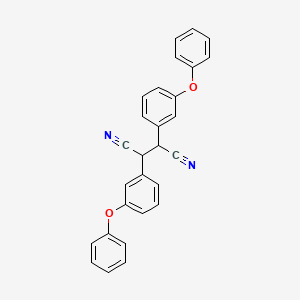

2,3-Bis(3-phenoxyphenyl)butanedinitrile

Description

2,3-Bis(3-phenoxyphenyl)butanedinitrile is a nitrile-based organic compound characterized by a butanedinitrile backbone (two cyano groups at positions 2 and 3) substituted with two 3-phenoxyphenyl groups. The phenoxyphenyl substituents consist of a phenyl ring linked via an ether oxygen to another phenyl group, creating a sterically bulky and electron-rich structure. Its structural complexity and functional diversity make it a subject of interest for comparative analysis with analogous compounds .

Properties

CAS No. |

61775-26-6 |

|---|---|

Molecular Formula |

C28H20N2O2 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

2,3-bis(3-phenoxyphenyl)butanedinitrile |

InChI |

InChI=1S/C28H20N2O2/c29-19-27(21-9-7-15-25(17-21)31-23-11-3-1-4-12-23)28(20-30)22-10-8-16-26(18-22)32-24-13-5-2-6-14-24/h1-18,27-28H |

InChI Key |

INMHXHXFSOTHDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)C(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Bis(3-phenoxyphenyl)butanedinitrile typically involves the reaction of alkyl dihalides with cyanides. One common method includes heating the alkyl dihalide and cyanide in a water and alcohol system, followed by refluxing to synthesize the desired product. The reaction mixture is then filtered, extracted, and rectified to obtain a pure product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure efficient mixing, heating, and purification of the compound. The reaction conditions are optimized to achieve high yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(3-phenoxyphenyl)butanedinitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.

Reduction: Reduction reactions can convert the nitrile groups into amines.

Substitution: The phenoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) can be used for the reduction of nitrile groups.

Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Benzoic acids are the major products formed from the oxidation of this compound.

Reduction: Amines are the primary products formed from the reduction of nitrile groups.

Substitution: The products vary depending on the substituents introduced during the reaction.

Scientific Research Applications

2,3-Bis(3-phenoxyphenyl)butanedinitrile has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(3-phenoxyphenyl)butanedinitrile involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The phenoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position and Reactivity: The position of substituents (e.g., methoxy at phenyl position 2 vs. 3) significantly alters electronic properties and intermolecular interactions. For example, 2-(2-Methoxyphenyl)butanedinitrile exhibits distinct hydrogen bonding compared to its 3-methoxy isomer . In 2-(3-Phenoxyphenyl)propanenitrile, the 3-phenoxy group enhances biological activity, as seen in its insecticidal derivatives .

Functional Group Diversity: Replacing oxygen-based substituents (e.g., phenoxy) with sulfur (e.g., benzylsulfanyl) increases steric bulk and alters redox behavior, as observed in butenedinitrile derivatives . Nitrile groups enhance polarity and reactivity, enabling participation in nucleophilic additions or cyclization reactions .

Biological Activity: Phenoxyphenyl-containing compounds (e.g., Ethyl 3-(3-phenoxyphenyl)propanoate) demonstrate dual utility in fragrances and drug design due to their aromatic stability and functional versatility .

Physicochemical and Pharmacokinetic Trends

Table 2: Comparative Physicochemical Data

Key Trends:

- Solubility: Bulkier substituents (e.g., phenoxyphenyl) reduce aqueous solubility but enhance compatibility with organic solvents, critical for industrial applications .

- Thermal Stability: Crystalline derivatives (e.g., 2-(2-Methoxyphenyl)butanedinitrile) exhibit higher melting points due to intermolecular interactions , while amino-substituted nitriles may degrade under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.